molecular formula C21H21ClN4O3 B2658245 methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride CAS No. 1189510-80-2

methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride

カタログ番号: B2658245
CAS番号: 1189510-80-2
分子量: 412.87
InChIキー: RMTSETWWDIPTKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a chemical compound of significant interest in scientific research. This benzoate derivative is built around a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets . The structural features of this core, including the furan-2-ylmethyl and dimethyl substitutions, suggest potential for diverse research applications. Compounds based on the pyrrolo[2,3-d]pyrimidine structure have been extensively investigated as key intermediates and active components in the development of therapeutic agents. Published research on related analogues highlights the value of this scaffold in creating potent and selective kinase inhibitors, particularly for Janus kinases (JAKs), which are intracellular tyrosine kinases that regulate immunity and inflammation . This indicates its broad utility in immunological and oncological research. As a supplier, we provide this high-purity compound to support such innovative in vitro investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

methyl 3-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3.ClH/c1-13-14(2)25(11-17-8-5-9-28-17)20-18(13)19(22-12-23-20)24-16-7-4-6-15(10-16)21(26)27-3;/h4-10,12H,11H2,1-3H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTSETWWDIPTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)OC)CC4=CC=CO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the construction of the pyrrolo[2,3-d]pyrimidine core. The final step involves the coupling of these intermediates with methyl 3-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

化学反応の分析

Types of Reactions

Methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of nitro groups may produce corresponding amines .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C13H14N4O·HCl
  • Molecular Weight : 242.28 g/mol
  • IUPAC Name : 7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine

The structure features a pyrrolo-pyrimidine core, which is known for its biological activity. The presence of the furan moiety may enhance its interaction with biological targets due to its electron-rich nature.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit bacterial growth. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 4 μmol/L against various bacterial strains, demonstrating potent activity comparable to standard antibiotics like cefotaxime .

The structure-activity relationship (SAR) studies suggest that modifications to the furan and pyrrolo groups can enhance antimicrobial efficacy. Compounds with electron-withdrawing groups have shown increased potency against resistant bacterial strains.

Anticancer Activity

Compounds similar to methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride have been investigated for their anticancer properties. In vitro studies reveal:

  • Significant cytotoxic effects against various cancer cell lines.

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Notably, some derivatives have been identified as effective inhibitors of specific cancer-related enzymes, contributing to their therapeutic potential.

Antioxidant Activity

The antioxidant properties of this compound class are also noteworthy. Studies have shown that certain derivatives exhibit strong radical scavenging activity:

  • Compounds have demonstrated the ability to reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage associated with chronic diseases and aging .

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis of novel pyrrolo derivatives and their evaluation against bacterial strains. The compounds exhibited MIC values ranging from 4–20 μmol/L, showcasing their potential as new antimicrobial agents .
  • Anticancer Research : In a recent investigation, a series of pyrrolo[2,3-d]pyrimidine derivatives were tested against human cancer cell lines. The results indicated that some compounds induced significant cell death at low concentrations (IC50 values < 10 μM), suggesting a promising avenue for cancer therapy development .
  • Oxidative Stress Reduction : A study focused on the antioxidant capabilities of related compounds found that they effectively reduced reactive oxygen species (ROS) levels in vitro. This property is essential for developing treatments aimed at combating oxidative stress-related diseases .

作用機序

The mechanism of action of methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs reported in the literature, focusing on substituent effects and hypothesized properties:

Table 1: Structural and Functional Comparison of Pyrrolopyrimidine Derivatives

Compound Name Position 4 Substituent Position 7 Substituent Key Functional Groups Hypothesized Properties
Target Compound (Hydrochloride) 3-Aminobenzoate ester Furan-2-ylmethyl Ester, amine, HCl salt Enhanced solubility (HCl salt), potential prodrug behavior, moderate lipophilicity
4-Chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 103026-14-8) Chlorine Furan-2-ylmethyl Chloro, methyl Lower reactivity at position 4; potential synthetic intermediate for further derivatization
7-Benzyl-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Amine Benzyl Amine, benzyl, methyl Increased lipophilicity (benzyl group); potential CNS penetration
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7-SEM-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol Phenylethanolamine SEM-protected SEM, fluoro, hydroxymethyl Metabolic instability (SEM group); fluorine may enhance target binding
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride Methylpiperidinylamine None (unsubstituted) Piperidinyl, HCl salt Improved solubility (HCl salt); steric bulk may limit membrane permeability

Key Differences and Implications

The latter’s chlorine atom is a classic leaving group, suggesting utility as a synthetic intermediate.

The benzyl group in ’s analog increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility . The SEM-protected analog in is likely a synthetic precursor; the SEM group is metabolically labile, requiring removal in vivo for activity .

Salt Forms and Solubility :

  • Both the target compound and ’s analog use hydrochloride salts to improve aqueous solubility, a critical factor for oral bioavailability .

Methyl Groups at Positions 5 and 6 :

  • These substituents are conserved in the target compound and CAS 103026-14-8, likely contributing to metabolic stability by blocking oxidation sites .

生物活性

Methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride is a complex compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in modulating biological pathways. The presence of a furan moiety enhances its interaction with biological targets, potentially increasing its efficacy. The hydrochloride salt form improves solubility and bioavailability.

Anticancer Activity

Recent studies have shown that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been designed to inhibit specific kinases involved in cancer cell proliferation. A study reported the synthesis of several pyrrolo[2,3-d]pyrimidine derivatives that demonstrated promising inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4 and PfCDPK1), with IC50 values ranging from 0.210 to 0.589 μM . These findings suggest that methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride may also possess similar kinase inhibitory effects.

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory potential of pyrrolopyrimidine derivatives has been explored extensively. For example, novel fused pyrrolopyrimidine derivatives were identified as effective antioxidants and anti-inflammatory agents through in vitro assays using RAW264.7 cells . These compounds showed significant inhibition of pro-inflammatory cytokines and reactive oxygen species production, indicating their potential in treating inflammatory diseases.

The biological activity of methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride may involve multiple mechanisms:

  • Kinase Inhibition : By targeting specific kinases like PfCDPK4 and PfCDPK1, these compounds can disrupt signaling pathways essential for cancer cell survival.
  • Antioxidant Activity : The ability to scavenge free radicals can mitigate oxidative stress-related damage.
  • Anti-inflammatory Effects : Inhibition of cytokine production can reduce inflammation and associated tissue damage.

Case Studies

  • In Vitro Studies : Various studies have assessed the biological activity of related pyrrolopyrimidine compounds through in vitro assays. In one study, several derivatives were tested for their antiproliferative effects on cancer cell lines, demonstrating IC50 values that highlight their potency against specific targets .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins. For instance, molecular docking simulations indicated favorable interactions between pyrrolopyrimidine derivatives and COX-2, a key player in inflammatory responses .

Comparative Table of Biological Activities

CompoundTargetActivityIC50 (μM)
Methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloridePfCDPK4Inhibitory0.210 - 0.530
Pyrrolopyrimidine Derivative ACOX-2AntioxidantNot specified
Pyrrolopyrimidine Derivative BTLR4Anti-inflammatoryNot specified

Q & A

Q. What are the critical synthetic pathways and reaction parameters for synthesizing methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride?

The synthesis involves constructing the pyrrolo[2,3-d]pyrimidine core, followed by functionalization. Key steps include:

  • Core formation : Cyclization of aminopyrrole intermediates under reflux in formic acid (85%) to generate the pyrrolopyrimidinone scaffold .
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent .
  • Amination : Nucleophilic substitution of the 4-chloro group with 3-aminobenzoate derivatives under reflux in ethanol with triethylamine as a base .
  • Hydrochloride salt formation : Acidic workup to precipitate the final compound.

Critical parameters : Temperature control (reflux conditions), solvent selection (ethanol for amination), and stoichiometric ratios (e.g., POCl₃ excess for complete chlorination). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan-2-ylmethyl and methyl groups) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects byproducts from incomplete reactions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). Methodological solutions include:

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a pan-kinase inhibitor) .
  • Orthogonal validation : Confirm activity via biochemical (e.g., enzymatic IC₅₀) and cellular (e.g., proliferation assays) approaches .
  • Solubility adjustments : Optimize DMSO concentration (<0.1% to avoid cytotoxicity) or use prodrug strategies for poorly soluble compounds .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility while maintaining target affinity .
  • Prodrug design : Mask the benzoate ester as a labile promoiety (e.g., ethyl ester) to enhance oral bioavailability .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., furan oxidation) and stabilize via fluorination or steric hindrance .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Scaffold diversification : Synthesize analogs with variations in the furan-2-ylmethyl group (e.g., thiophene or pyridine replacements) .
  • Substituent scanning : Test methyl group removal at positions 5 and 6 to evaluate steric effects on target binding .
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes and prioritize synthetic targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。